molecular formula C24H18BrNO2 B3844309 Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate

Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate

Cat. No.: B3844309
M. Wt: 432.3 g/mol
InChI Key: AGLNHNNXCNHSDM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, substituted with a bromine atom and a phenyl group, making it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an o-aminoacetophenone derivative reacts with an enolisable ketone in the presence of a catalyst such as molecular iodine or nano ZnO under solvent-free conditions . Another approach includes the use of microwave irradiation or ultrasound-promoted synthesis to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly methods such as using recyclable catalysts like NaHSO4·SiO2 or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact by minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological and chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate is unique due to its specific substitutions, which confer distinct chemical reactivity and potential biological activities compared to other quinoline derivatives. Its bromine and phenyl substitutions allow for diverse chemical modifications, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO2/c1-2-28-24(27)21-15-23(26-22-13-12-19(25)14-20(21)22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLNHNNXCNHSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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